

# CAS number and molecular structure of 1,3-dihydroisobenzofuran-5-amine.

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## Compound of Interest

Compound Name: 1,3-Dihydroisobenzofuran-5-amine

Cat. No.: B1314021

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## An In-Depth Technical Guide to 1,3-Dihydroisobenzofuran-5-amine

This technical guide provides a comprehensive overview of **1,3-dihydroisobenzofuran-5-amine**, a key intermediate in organic and pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development.

## Core Identification and Molecular Structure

**1,3-Dihydroisobenzofuran-5-amine**, a heterocyclic aromatic amine, is a stable, solid compound at room temperature.[1][2]

- CAS Number: 61964-08-7[1][2][3][4][5][6][7]
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>NO[3][5][6][7][8][9]
- IUPAC Name: 1,3-dihydro-2-benzofuran-5-amine[1][8]
- Synonyms: 5-Amino-1,3-dihydroisobenzofuran, 5-Aminophthalan, 1,3-Dihydro-5-isobenzofuranamine[3][4][8]

### Molecular Structure:

The structure consists of a bicyclic system where a furan ring is fused to a benzene ring, with an amine group substituted at the 5-position of the isobenzofuran core.

- SMILES: C1C2=C(CO1)C=C(C=C2)N[\[5\]](#)[\[6\]](#)[\[8\]](#)
- InChI Key: GKULNTLNUHOMGD-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)

## Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **1,3-dihydroisobenzofuran-5-amine**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	135.16 g/mol	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Melting Point	104-105 °C	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point (Predicted)	295.9 ± 40.0 °C	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Density (Predicted)	1.208 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
pKa (Predicted)	4.79 ± 0.20	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to Brown powder/crystal	<a href="#">[4]</a>
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol and methanol.	<a href="#">[1]</a>

Table 2: <sup>1</sup>H-NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>)

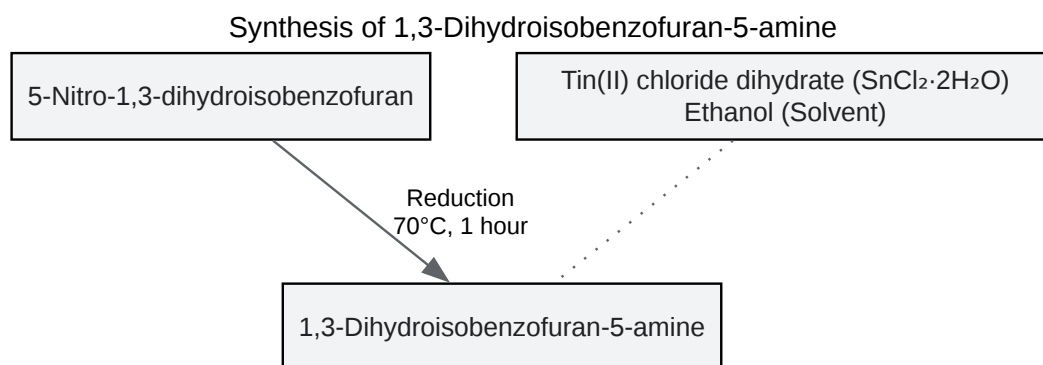
Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment	Source
7.01 ppm	d, J = 7.9 Hz	1H	Aromatic CH	[5][6]
6.60 ppm	dd, J = 7.9, 2.0 Hz	1H	Aromatic CH	[5][6]
6.57 ppm	s	1H	Aromatic CH	[5][6]
5.02 ppm	s	4H	-CH <sub>2</sub> -O-CH <sub>2</sub> -	[5][6]
3.71 ppm	br s	2H	-NH <sub>2</sub>	[5][6]

Note: Specific experimental data for <sup>13</sup>C-NMR, IR, and Mass Spectrometry are not readily available in the cited literature. However, characteristic IR peaks for primary aromatic amines include N-H stretching (two bands around 3300-3500 cm<sup>-1</sup>), N-H bending (1580-1650 cm<sup>-1</sup>), and C-N stretching (1250-1335 cm<sup>-1</sup>).[10][11]

## Synthesis and Experimental Protocol

**1,3-Dihydroisobenzofuran-5-amine** is typically synthesized via the reduction of 5-Nitro-1,3-dihydroisobenzofuran.[5][6] The following protocol is based on established procedures.

Reaction Scheme:



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Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol:

- Dissolution: Dissolve 5-Nitro-1,3-dihydroisobenzofuran (5.63 g, 34.1 mmol) in 56 mL of ethanol in a suitable reaction vessel.[\[5\]](#)[\[6\]](#)
- Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (23.1 g, 102 mmol).[\[5\]](#)[\[6\]](#)
- Reaction: Stir the reaction mixture at 70°C for 1 hour.[\[5\]](#)[\[6\]](#)
- Work-up:
  - After the reaction is complete, cool the mixture to room temperature.[\[5\]](#)[\[6\]](#)
  - Add water and a 2 mol/L aqueous sodium hydroxide solution sequentially to adjust the pH to 7.[\[5\]](#)[\[6\]](#)
  - Extract the product with ethyl acetate.[\[5\]](#)[\[6\]](#)
  - Wash the organic layer with brine.[\[5\]](#)[\[6\]](#)
- Isolation: Concentrate the organic phase under reduced pressure to yield the crude product.[\[5\]](#)[\[6\]](#)
- Yield: This protocol affords a high yield of approximately 98% (4.6 g) of **1,3-dihydroisobenzofuran-5-amine**.[\[5\]](#)[\[6\]](#)

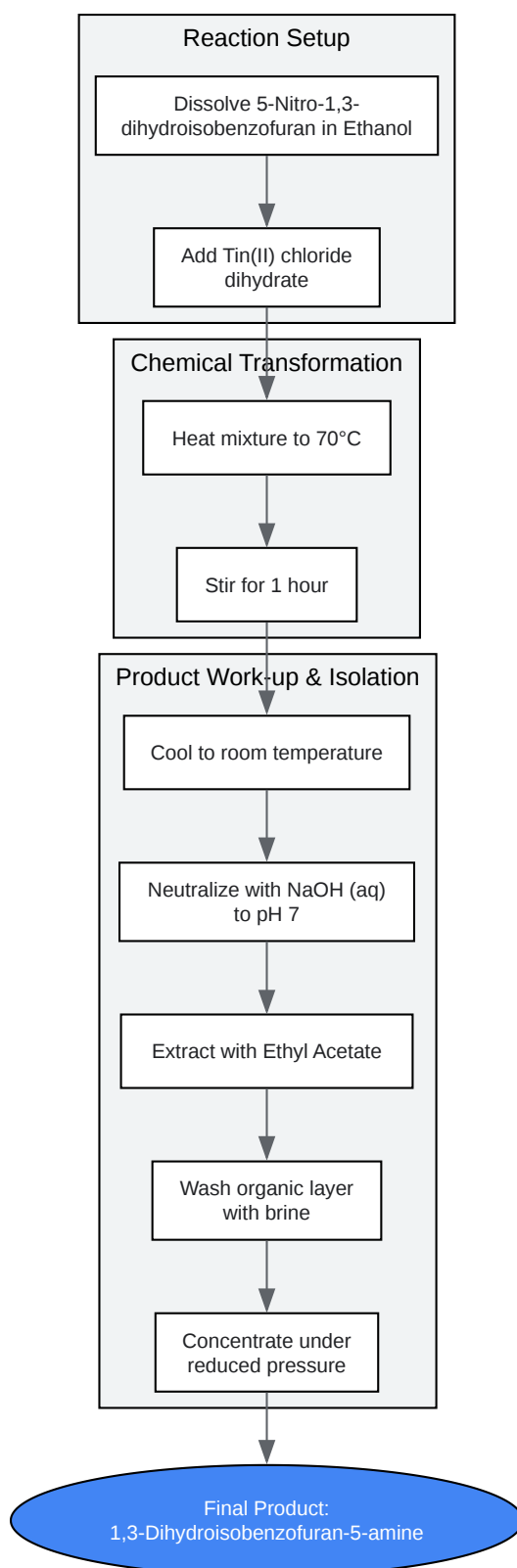
## Applications in Research and Development

**1,3-Dihydroisobenzofuran-5-amine** serves as a crucial building block in organic synthesis and is primarily utilized as a pharmaceutical intermediate.[\[3\]](#) The 1,3-dihydroisobenzofuran moiety is a core structure in several pharmacologically active compounds, including the well-known antidepressant, Citalopram.[\[12\]](#) While derivatives of the parent isobenzofuran structure have been investigated for a range of biological activities including antimicrobial and anticancer

properties, the primary documented application for the 5-amino derivative is in the synthesis of more complex molecules.<sup>[1][12][13]</sup>

## Logical Workflow: Synthetic Pathway

The synthesis of **1,3-dihydroisobenzofuran-5-amine** from its nitro precursor is a straightforward and high-yielding chemical transformation. The workflow involves the setup of the reaction, the chemical conversion itself, and a series of work-up and isolation steps to obtain the final product.



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Caption: Experimental workflow for the synthesis of the title compound.

## Safety and Handling

**1,3-Dihydroisobenzofuran-5-amine** is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[8] It also causes skin and serious eye irritation and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. Store under an inert gas (nitrogen or argon) at 2–8 °C.[5][6]

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